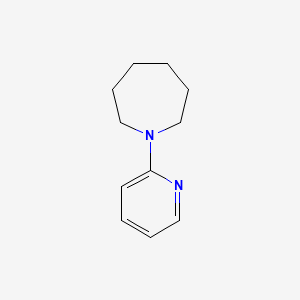
1-(pyridin-2-yl)azepane
Description
1-(Pyridin-2-yl)azepane is a seven-membered azepane ring substituted at the 1-position with a pyridin-2-yl group. This structure combines the conformational flexibility of the azepane ring with the aromatic and hydrogen-bonding capabilities of the pyridine moiety. The compound is of interest in medicinal chemistry, particularly as a scaffold in antiproliferative agents targeting Plasmodium falciparum (Pf3D7) .
Propriétés
Numéro CAS |
65222-00-6 |
|---|---|
Formule moléculaire |
C11H16N2 |
Poids moléculaire |
176.26 g/mol |
Nom IUPAC |
1-pyridin-2-ylazepane |
InChI |
InChI=1S/C11H16N2/c1-2-6-10-13(9-5-1)11-7-3-4-8-12-11/h3-4,7-8H,1-2,5-6,9-10H2 |
Clé InChI |
WMUXUPJEKFKIAV-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2=CC=CC=N2 |
SMILES canonique |
C1CCCN(CC1)C2=CC=CC=N2 |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyridin-2-yl)azepane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hexamethylenediamine with pyridine derivatives under controlled temperature and pressure. The reaction may require catalysts such as palladium or nickel to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency. Solvent extraction and purification techniques are employed to isolate the desired product from the reaction mixture.
Analyse Des Réactions Chimiques
Types of Reactions
1-(pyridin-2-yl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxo derivatives.
Reduction: Reduction reactions using hydrogen gas or metal hydrides can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the pyridine ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas, sodium borohydride, and lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxo derivatives and hydroxylated products.
Reduction: Reduced forms of the compound with altered hydrogenation states.
Substitution: Substituted azepine derivatives with various functional groups.
Applications De Recherche Scientifique
1-(pyridin-2-yl)azepane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(pyridin-2-yl)azepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Positional Isomerism: 2-yl vs. 3-yl Pyridine Substitution
- Synthetic Accessibility : 1-(Pyridin-3-yl)azepane was synthesized in 64–82% yield via reactions between 3-bromopyridine and azepane . While analogous methods may apply to the 2-yl isomer, steric or electronic differences (e.g., ortho-substitution in 2-bromopyridine) could influence reaction efficiency.
- Biological Implications : Pyridin-2-yl groups may engage in unique interactions (e.g., metal coordination or hydrogen bonding) compared to 3-yl isomers, though direct evidence for 1-(pyridin-2-yl)azepane is lacking in the provided data.
Physicochemical Properties
- Solubility and LogP: Position-2 substituents in diaminoquinazolines are leveraged to fine-tune properties like solubility. The pyridin-2-yl group in 5 may enhance solubility via hydrogen bonding, whereas azepane (4) could increase lipophilicity due to its larger aliphatic ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


